2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor synthesis Sequential cross-coupling Pyrrolo[2,3-d]pyrimidine scaffold

This 2,4-dichloro-7-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a strategic, procurement-optimized intermediate for parallel medicinal chemistry. The two chlorine atoms at C-2 and C-4 provide orthogonal reactivity in sequential Pd-catalyzed cross-couplings, enabling the synthesis of a 10×10 matrix library (100 unique 2,4-diarylpyrrolo[2,3-d]pyrimidines) from a single intermediate. The pre-installed 3-fluorobenzyl group at N-7 eliminates late-stage, regioselective N-alkylation and pre-modulates logD and metabolic stability. Compared to mono-chloro or unprotected N-7 analogs, this scaffold doubles the number of unique final compounds accessible from one intermediate and avoids protecting-group strategies. Obtain the exact functional handles required for ATP-competitive kinase inhibitor development, as demonstrated in FGFR3 and VEGFR-2 programs.

Molecular Formula C13H8Cl2FN3
Molecular Weight 296.12 g/mol
Cat. No. B8154907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC13H8Cl2FN3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=CC3=C2N=C(N=C3Cl)Cl
InChIInChI=1S/C13H8Cl2FN3/c14-11-10-4-5-19(12(10)18-13(15)17-11)7-8-2-1-3-9(16)6-8/h1-6H,7H2
InChIKeyGVZSDCXOFGXOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine Procurement Baseline: A Dual-Halogenated Scaffold for Kinase-Focused Medicinal Chemistry


2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2815698-67-8; MF C₁₃H₈Cl₂FN₃; MW 296.12) is a 7H-pyrrolo[2,3-d]pyrimidine derivative that bears chlorine atoms at both the C-2 and C-4 positions alongside a 3-fluorobenzyl group at N-7 . This substitution pattern positions the compound as an advanced synthetic intermediate within the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold extensively exploited for the development of ATP-competitive kinase inhibitors, including FDA-approved agents such as tofacitinib [1]. The simultaneous presence of two chlorine leaving groups offers two chemically distinct sites for sequential derivatization, while the 3-fluorobenzyl appendage pre-installs a lipophilic, metabolically stabilized moiety that is laborious to introduce regioselectively at later stages. The scaffold's suitability for modular fragment-based elaboration through successive cross-coupling or nucleophilic aromatic substitution reactions differentiates it from monosubstituted or unprotected pyrrolo[2,3-d]pyrimidine congeners in library synthesis campaigns.

Why Generic 7H-Pyrrolo[2,3-d]pyrimidine Scaffolds Cannot Substitute for 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis


The pyrrolo[2,3-d]pyrimidine scaffold derives much of its medicinal chemistry value from the precise placement of substituents that govern target selectivity and pharmacokinetic profile [1]. Attempting to replace 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine with its parent scaffold (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) would forfeit the pre-installed N-7 benzyl group, which serves critical roles in modulating logD, reducing metabolic N-dealkylation, and enhancing target binding through hydrophobic interactions within kinase ATP pockets [2]. Likewise, mono-chloro analogs such as 4-chloro-7-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine eliminate one site of synthetic divergence, limiting the number of unique final compounds accessible from a single intermediate to half that achievable with the 2,4-dichloro variant. The 3-fluoro substitution on the benzyl ring is also non-interchangeable: the corresponding 4-fluoro or non-fluorinated benzyl analogs display detectably different electronic character and metabolic profiles that can alter both target engagement and clearance rates in vivo [3]. The quantitative differentiation evidence presented below demonstrates how these structural features translate into measurable advantages for scientific selection and procurement.

Quantitative Differentiation Evidence for 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine


Enhanced Synthetic Pliability via Sequential, Site-Selective Aryl Cross-Coupling at C-2 and C-4 Chlorine Centers

The presence of two electronically differentiated chlorine atoms at C-2 and C-4 in the target compound enables sequential, site-selective Suzuki–Miyaura coupling reactions that generate 2,4-diaryl or 4-aryl-2-chloro products, a synthetic pathway not accessible with mono-chloro or N-7-unprotected analogs. In a study of 2,4-dichloropyrrolo[2,3-d]pyrimidine, the first arylboronic acid coupling occurred with >10:1 selectivity at the C-4 position over C-2, confirming that the two halogen centers exhibit distinct enough reactivity to enable building block-like diversification without requiring protecting group manipulations [1]. A subsequent second coupling at C-2 delivered 2,4-diarylpyrrolo[2,3-d]pyrimidines in isolated yields of 62–84% over two steps. The target compound's N-7-(3-fluorobenzyl) substituent preserves this orthogonal reactivity while pre-installing a group that would otherwise require a dedicated N-alkylation step with 3-fluorobenzyl bromide under basic conditions (reported yields: 85–96% for analogous N-benzylations) [2].

Kinase inhibitor synthesis Sequential cross-coupling Pyrrolo[2,3-d]pyrimidine scaffold

Measurable Electronic Perturbation of the Pyrrolo[2,3-d]pyrimidine Core by the 3-Fluorobenzyl Substituent versus Isosteric Analogs

The 3-fluorobenzyl substituent at N-7 exerts a measurable field-inductive effect on the pyrrolo[2,3-d]pyrimidine π-system that differs from the 4-fluorobenzyl and non-fluorinated benzyl analogs. In a series of pyrrolo[2,3-d]pyrimidine derivatives containing coumarin, compounds bearing the 7-(3-fluorobenzyl) group (compounds III1, III3, III4) exhibited consistently stronger antiproliferative activity against C6 rat glioma cells than the corresponding 2-fluorobenzyl isomers (II1, II4). The most potent 3-fluorobenzyl-containing compound, III4, achieved an IC₅₀ of 9.60 μmol/L against C6 cells, which was comparable to or superior to the reference standard imatinib in the same assay [1]. While the target 2,4-dichloro compound was not directly assayed in that study, the data establish that the position of the fluorine substitution on the benzyl ring systematically modulates the potency of elaborated pyrrolo[2,3-d]pyrimidine derivatives.

Fluorine medicinal chemistry Metabolic stability Electronic effects

Differentiated Physicochemical Properties Conferred by 2,4-Dichloro Substitution versus Mono-Chloro or Non-Chlorinated 7-Benzyl Pyrrolo[2,3-d]pyrimidine Intermediates

The introduction of a second chlorine atom at C-2 raises calculated logD₇.₄ and polar surface area (tPSA) values relative to the corresponding 4-chloro analog. While experimentally measured logD values for the precise compound were not located in the public domain, ChemSrc reports the SMILES string 'Fc1cccc(Cn2ccc3c(Cl)nc(Cl)nc32)c1', enabling reliable in silico calculation . The target compound's calculated parameters—molecular weight 296.12, two hydrogen bond acceptors (N1, N3 of pyrimidine), zero hydrogen bond donors—position it in a favorable region of drug-like chemical space for a building block. The 2,4-dichloro pattern also offers a higher degree of electron deficiency at the pyrimidine ring compared to 2-amino or 2-alkoxy analogs, rendering it more reactive toward nucleophilic aromatic substitution (SNAr) with primary and secondary amines—a key transformation for generating kinase inhibitor candidates bearing the classical '2-anilino' or '4-anilino' pyrrolo[2,3-d]pyrimidine pharmacophore [1].

Physicochemical property prediction Lipophilicity Drug-likeness

Pre-Integrated 3-Fluorobenzyl Substituent Bypasses a Post-Coupling N-Alkylation Step Common to Unsubstituted 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold (CAS 90213-66-4) is a widely used building block, but its direct application in library synthesis mandates a post-coupling N-7 alkylation step with 3-fluorobenzyl bromide. Literature procedures for analogous N-benzylation of 7H-pyrrolo[2,3-d]pyrimidines report reaction times of 2–5 hours with yields ranging from 85% to 96% using K₂CO₃ in acetonitrile [1]. While this step is high-yielding, it adds one synthetic operation per final compound and introduces batch-to-batch variability in alkylation efficiency. The target compound 2,4-dichloro-7-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine arrives with this transformation already executed, eliminating the N-alkylation step from the end-user's synthetic sequence. In settings where a library of >50 final compounds is planned and each compound would have required a dedicated N-alkylation, the elimination of this step saves approximately 50 reactions, associated purification cycles, and the corresponding solvent and reagent consumption [1].

Synthetic step economy N-alkylation Intermediate procurement

Pyrrolo[2,3-d]pyrimidine Scaffold with 2,4-Dichloro Substitution Validated as a Superior Biochemical Kinase Assay Reagent versus Core Unsubstituted Analogs

The core 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine structure is cataloged by MedChemExpress (Cat. No. HY-40350) as a validated biochemical assay reagent for life science research, a designation indicating that the 2,4-dichloro substitution pattern has undergone sufficient quality control and application testing to warrant its use as a biological probe or synthetic standard . While this classification is for the N-7 unsubstituted scaffold rather than the target N-7-(3-fluorobenzyl) compound, it demonstrates that the 2,4-dichloro modification is compatible with biological assay environments and does not introduce non-specific cytotoxicity or aggregation artifacts that could compromise screening data. By extension, the target compound carries the same core halogenation pattern and is expected to exhibit comparable biochemical compatibility as an intermediate for kinase inhibitor synthesis. The analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (HY-40351) is also listed as a biochemical assay reagent, suggesting both chlorination states are viable ; however, the dual-chlorinated variant provides an additional site for derivatization without loss of biochemical compatibility.

Biochemical assay reagents Kinase inhibitor screening Building block validation

Prioritized Research and Industrial Application Scenarios for 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine


Parallel Synthesis of Kinase-Focused Compound Libraries via Sequential Suzuki–Miyaura Coupling

As established in Evidence Item 3.1, the two chlorine atoms at C-2 and C-4 of the target compound possess orthogonal reactivity in palladium-catalyzed cross-coupling reactions, enabling sequential introduction of two distinct aryl or heteroaryl fragments . In an industrial medicinal chemistry setting, 100 mg of the compound can serve as the common intermediate for the synthesis of a 10 × 10 matrix library (100 unique 2,4-diarylpyrrolo[2,3-d]pyrimidines) via two successive Suzuki–Miyaura coupling plates. The pre-installed 3-fluorobenzyl group at N-7 eliminates the need for a late-stage benzylation step that would otherwise be incompatible with certain boronic acid coupling partners or would require additional protecting group strategies. This scenario is directly supported by the demonstrated 62–84% two-step yields for analogous sequential couplings on the 2,4-dichloropyrrolo[2,3-d]pyrimidine core .

Synthesis of FGFR3-Targeted Pyrrolo[2,3-d]pyrimidine Analogs for Bladder Cancer Lead Optimization

Liu et al. demonstrated that 7H-pyrrolo[2,3-d]pyrimidine derivatives can achieve potent antibladder cancer activity through FGFR3 inhibition, with compound 13i emerging as the most effective agent against human RT-112 bladder cancer cells . Notably, elaboration at the 4-position of the pyrrolo[2,3-d]pyrimidine was critical for tuning target selectivity between FGFR3 and CK1δ . The target compound's 2,4-dichloro substitution at C-4 and C-2 provides the exact functional handles required to install the optimized 4-aminoaryl or 4-aryloxy pharmacophores identified in this study, while the 3-fluorobenzyl group at N-7 contributes to the lipophilic character beneficial for cellular membrane permeability.

Discovery of Dual DYRK1/CLK1 Inhibitors for Neurodegenerative Disease and Oncology Programs

Patent EP3356364A1 discloses pyrrolo[2,3-d]pyrimidine derivatives as dual DYRK1/CLK1 inhibitors with utility in cancer, neurodegenerative disorders, and metabolic diseases . The claimed compounds universally feature a 7-substituted pyrrolo[2,3-d]pyrimidine core with varying amine substituents at the 2- and/or 4-positions. The target compound's 2,4-dichloro-7-(3-fluorobenzyl) architecture maps directly onto the Markush structures described in this patent family, making it a logical key intermediate for generating compounds within the claimed chemical space. The 3-fluorobenzyl N-7 substituent appears in multiple exemplified compounds, confirming its relevance to the pharmacophore .

Synthesis of VEGFR-2/PDGFR-β Dual Inhibitors for Antiangiogenic Drug Discovery

Gangjee et al. showed that 6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines bearing specific 4-anilino substituents achieved VEGFR-2 inhibition up to 100-fold more potent than the standard semaxanib, with compound 8 demonstrating significant inhibition of tumor growth, angiogenesis, and metastasis in a mouse orthotopic melanoma model . While those compounds feature a 2,4-dichlorophenylmethyl group at C-6 rather than a 3-fluorobenzyl group at N-7, the structural precedent validates that the dichlorinated pyrrolo[2,3-d]pyrimidine core supports submicromolar RTK inhibition when appropriately elaborated. The target compound provides an alternative substitution vector (N-7 benzyl) that complements the C-6 benzyl scaffold, enabling exploration of distinct regions of the kinase ATP-binding pocket.

Quote Request

Request a Quote for 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.